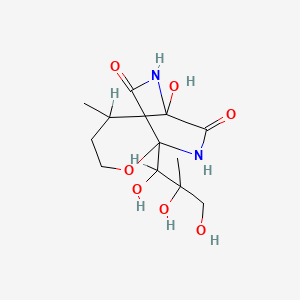

Dihydrobicyclomycin

Description

Structure

3D Structure

Properties

CAS No. |

41238-48-6 |

|---|---|

Molecular Formula |

C12H20N2O7 |

Molecular Weight |

304.3 g/mol |

IUPAC Name |

6-hydroxy-5-methyl-1-(1,2,3-trihydroxy-2-methylpropyl)-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione |

InChI |

InChI=1S/C12H20N2O7/c1-6-3-4-21-12(7(16)10(2,19)5-15)9(18)13-11(6,20)8(17)14-12/h6-7,15-16,19-20H,3-5H2,1-2H3,(H,13,18)(H,14,17) |

InChI Key |

XPLJTQKBNNSWNM-UHFFFAOYSA-N |

SMILES |

CC1CCOC2(C(=O)NC1(C(=O)N2)O)C(C(C)(CO)O)O |

Canonical SMILES |

CC1CCOC2(C(=O)NC1(C(=O)N2)O)C(C(C)(CO)O)O |

Synonyms |

dihydrobicyclomycin |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Engineering of Dihydrobicyclomycin

Elucidation of Dihydrobicyclomycin Biosynthesis

The journey to uncovering the biosynthetic route of this compound has involved a combination of genomic analysis, gene inactivation studies, and in vitro enzymatic assays. These efforts have successfully mapped the pathway from simple amino acid precursors to the complex bicyclic structure.

Identification and Characterization of Biosynthetic Gene Clusters

The genetic instructions for this compound biosynthesis are encoded within a dedicated biosynthetic gene cluster (BGC). Initially identified in the producing organism Streptomyces cinnamoneus, this cluster, designated 'bcm', contains all the necessary enzymatic machinery for the synthesis of the antibiotic. asm.orgresearchgate.net Genome sequencing of S. cinnamoneus DSM 41675 was instrumental in locating this BGC. asm.org

Subsequent genomic mining has revealed that the bcm cluster is not exclusive to Streptomyces. Putative BGCs have been discovered in a wide array of bacteria, including various species within the Proteobacteria (Alpha-, Beta-, and Gammaproteobacteria) and Actinobacteria. researchgate.netnih.gov This wide distribution across distantly related bacteria is considered a rare example of the horizontal gene transfer of an intact biosynthetic pathway. researchgate.net The cluster found in the opportunistic pathogen Pseudomonas aeruginosa, for instance, was shown to be functional and capable of producing bicyclomycin (B1666983) when expressed heterologously. nih.gov

The core components of the bcm gene cluster are highly conserved and include genes for a cyclodipeptide synthase (CDPS), a series of oxidative enzymes, and regulatory elements. The identification of this BGC is a critical first step, enabling the targeted genetic manipulation required for pathway engineering and the generation of novel derivatives. researchgate.netnih.gov

Table 1: Key Genes and Enzymes in the this compound Biosynthetic Pathway This table is based on findings from the bcm gene cluster in Streptomyces cinnamoneus.

| Gene | Enzyme | Proposed Function in this compound/Bicyclomycin Biosynthesis |

| bcmA | BcmA (CDPS) | Cyclodipeptide Synthase; catalyzes the formation of the diketopiperazine core, cyclo(L-Ile-L-Leu) (cIL), from L-isoleucine and L-leucine. |

| bcmB | BcmB (Dioxy) | 2-oxoglutarate-dependent dioxygenase; involved in the hydroxylation of the leucine (B10760876) Cα position. |

| bcmC | BcmC (Dioxy) | 2-oxoglutarate-dependent dioxygenase; catalyzes the hydroxylation of the isoleucine Cβ position. |

| bcmD | BcmD (Dioxy) | 2-oxoglutarate-dependent dioxygenase; catalyzes the C-5'/C-2 ether bridge formation to yield this compound. |

| bcmE | BcmE (P450) | Cytochrome P450 monooxygenase; responsible for the initial hydroxylation at the C-5' position of the isoleucine side chain. |

| bcmF | BcmF (Dioxy) | 2-oxoglutarate-dependent dioxygenase; performs the final oxidation step, converting this compound to bicyclomycin. |

| bcmG | BcmG (Dioxy) | 2-oxoglutarate-dependent dioxygenase; involved in the desaturation of the isoleucine side chain. |

Enzymatic Cascade and Intermediates in this compound Formation

The biosynthesis of this compound is a multi-step enzymatic process that begins with primary metabolites and proceeds through a series of highly oxidized intermediates. nih.govresearchgate.net The pathway can be understood as a sophisticated enzymatic assembly line. byjus.com

Diketopiperazine Core Formation: The pathway initiates with the condensation of two amino acids, L-leucine and L-isoleucine. This reaction is catalyzed by the cyclodipeptide synthase BcmA, which forms the 2,5-diketopiperazine (DKP) scaffold, cyclo(L-Ile-L-Leu) (cIL). asm.org

Initial Hydroxylation: The first oxidative modification is performed by the cytochrome P450 monooxygenase, BcmE. It hydroxylates the terminal carbon (C-5') of the isoleucine side chain of cIL. researchgate.net

Further Oxidations and Desaturation: Following the initial hydroxylation, a cascade of reactions catalyzed by 2-oxoglutarate-dependent dioxygenases occurs. BcmC hydroxylates the β-carbon of the isoleucine residue, while BcmG is proposed to introduce a double bond into the isoleucine side chain. researchgate.net Another dioxygenase, BcmB, is responsible for hydroxylating the α-carbon of the leucine residue. researchgate.net The precise order of these intermediate steps continues to be an area of active research.

Bicyclic Ring Formation: The crucial step leading to the characteristic bicyclic structure is the formation of an ether bridge. The dioxygenase BcmD catalyzes this intramolecular cyclization, linking the hydroxylated C-5' of the isoleucine side chain to the hydroxylated C-2 of the leucine residue, thereby forming the this compound molecule. researchgate.net

The construction of in-frame deletion mutants within the bcm cluster has been instrumental in isolating and identifying these biosynthetic intermediates. nih.govresearchgate.net This work has unequivocally confirmed that this compound is the direct precursor to bicyclomycin, with the final conversion being a single oxidation step catalyzed by the BcmF enzyme. researchgate.net

Genetic Manipulation and Pathway Engineering for this compound Production

The elucidation of the bcm gene cluster provides a powerful toolkit for the genetic manipulation of the biosynthetic pathway. nih.gov Engineering efforts can be directed towards improving the yield of this compound or other desired intermediates. General strategies for genetic engineering in Streptomyces involve the use of techniques like genomic library preparation, intergeneric conjugation with E. coli, and transformation of protoplasts. nih.govmdpi.com

One primary strategy for enhancing production is the heterologous expression of the entire bcm gene cluster in an optimized host. mdpi.com The bcm clusters from both S. cinnamoneus and P. aeruginosa have been successfully expressed in host strains like Streptomyces coelicolor and Pseudomonas fluorescens, respectively, leading to the production of bicyclomycin. asm.orgnih.gov

To specifically increase the accumulation of this compound, a targeted gene knockout strategy can be employed. Since the enzyme BcmF is responsible for the final oxidative step that converts this compound to bicyclomycin, inactivating the corresponding bcmF gene would block this conversion. This would result in a genetically engineered strain that accumulates and secretes this compound as its primary final product. Such metabolic pathway engineering, where specific enzymatic steps are blocked to accumulate valuable intermediates, is a common and effective strategy in natural product biotechnology. nih.gov

Chemoenzymatic Approaches for this compound Analogue Generation

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis to create novel molecules that may not be accessible through either method alone. unacademy.com This approach is particularly valuable for generating analogues of complex natural products like this compound.

The general principle involves the chemical synthesis of modified precursors, which are then fed to the biosynthetic machinery—either whole cells of a producing organism or a cocktail of purified enzymes—to be converted into the final product analogue. chemrxiv.org For this compound, this could involve several strategies:

Precursor-Directed Biosynthesis: Chemically synthesized analogues of the initial building blocks, L-leucine or L-isoleucine, could be supplied to a fermentation of S. cinnamoneus or a heterologous host. If the initial enzyme, BcmA, has relaxed substrate specificity, it might incorporate these unnatural amino acids to generate a modified DKP core. The downstream oxidative enzymes would then process this new core to produce a novel this compound analogue.

Mutasynthesis: This technique involves using a mutant strain of the producing organism in which a key biosynthetic gene has been inactivated. For example, a mutant with a non-functional bcmA gene would be unable to produce the initial cIL scaffold. By feeding this mutant with chemically synthesized analogues of cIL, the remaining functional enzymes in the pathway could convert these synthetic precursors into new this compound derivatives. rsc.org

In Vitro Enzymatic Synthesis: The biosynthetic enzymes (BcmA, BcmE, BcmC, BcmG, BcmB, BcmD) can be expressed and purified. These isolated enzymes can then be used in a one-pot reaction with chemically synthesized precursors to generate specific this compound analogues in a controlled, cell-free environment. mdpi.com

These chemoenzymatic strategies offer a powerful platform for structural diversification, allowing for the creation of libraries of novel this compound analogues for further scientific investigation. nih.gov

Chemical Synthesis and Structural Derivatization of Dihydrobicyclomycin

Total Synthesis Strategies for the Dihydrobicyclomycin Scaffold

The total synthesis of the complex this compound scaffold presents a considerable challenge to synthetic organic chemists. The molecule's bridged bicyclic core, multiple stereocenters, and dense functionality require carefully planned and executed synthetic strategies.

Retrosynthetic Analysis and Key Synthetic Transformations

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules like this compound. slideshare.netucoz.com This process involves mentally deconstructing the target molecule into simpler, more readily available starting materials. slideshare.net A common retrosynthetic approach for the this compound scaffold would likely involve disconnecting the bicyclic ring system to reveal a more manageable diketopiperazine core.

Key transformations in the synthesis of the this compound scaffold often include:

Diketopiperazine Formation: The central 2,5-diketopiperazine (DKP) ring is typically formed through the cyclization of a dipeptide precursor, often derived from L-isoleucine and L-leucine. nih.govresearchgate.net

Oxidative Modifications: The biosynthesis of bicyclomycin (B1666983) involves several oxidative steps catalyzed by dioxygenases and a cytochrome P450 monooxygenase to install the various hydroxyl groups and form the bicyclic structure. nih.govresearchgate.net In a laboratory setting, these transformations are mimicked using a variety of selective oxidizing agents.

Cyclization to Form the Bicyclic Core: A key step is the formation of the second ring to create the characteristic [4.2.2] bicyclic system. This is a challenging transformation that requires precise control over reaction conditions.

A convergent approach, where different fragments of the molecule are synthesized separately and then joined together, is often favored in the total synthesis of complex natural products. nih.govnih.gov

Stereochemical Control in this compound Synthesis

The presence of multiple stereocenters in this compound necessitates strict stereochemical control throughout the synthesis. The absolute configuration of these centers is critical for the molecule's biological activity.

Strategies for achieving stereochemical control include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry. ethz.ch For this compound, L-isoleucine and L-leucine serve as natural chiral precursors for the diketopiperazine core.

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical appendage that directs the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. ethz.chwikipedia.org This method is particularly useful for establishing stereocenters that are not derived from the initial chiral pool.

Asymmetric Catalysis: Chiral catalysts can be used to favor the formation of one enantiomer or diastereomer over another. This is a highly efficient method for introducing chirality into a molecule. beilstein-institut.de

Substrate Control: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. ethz.ch Careful planning of the synthetic route can leverage this effect to set new stereocenters with high selectivity.

The stereochemistry of the C(4') position, which is established upon hydrogenation of the exocyclic olefin in the precursor pacidamycin, has been shown to be (R). nih.gov The natural (S) configuration of the amino acid residues is also a key stereochemical feature. nih.gov

Semisynthesis of this compound Derivatives and Precursors

Semisynthesis, which starts from a naturally occurring compound, is a practical approach to generate derivatives of complex molecules like this compound. wikipedia.org This strategy is often more efficient than total synthesis for producing a variety of analogs for structure-activity relationship (SAR) studies. nih.govnih.gov

A common semisynthetic route to this compound derivatives involves the hydrogenation of the C(4') exocyclic double bond of pacidamycins, which yields the corresponding dihydropacidamycins. nih.gov Further modifications can then be made to various parts of the molecule.

For instance, an efficient three-step procedure has been developed to synthesize C(5a)-substituted C(5),C(5a)-dihydrobicyclomycins. nih.gov This involves:

Protection of the C(2'),C(3')-diol of bicyclomycin as an acetonide.

Nucleophilic addition to the C(5a) position.

Deprotection of the acetonide to yield the final derivative. nih.gov

Diversification of the this compound Structure

To explore the full therapeutic potential of this compound and to develop analogs with improved properties, extensive diversification of its structure has been undertaken.

Chemical Modifications and Functional Group Introduction

Various chemical modifications have been made to the this compound scaffold to probe the importance of different functional groups for its biological activity. nih.gov

Key areas of modification include:

The C(1) Triol Group: Modifications to this group have been shown to diminish the inhibitory activity of the molecule. lookchem.com

The [4.2.2] Bicyclic Unit: Alterations to this core structure, such as N-methylation or substitution at the C(6) position, generally lead to a significant loss of activity. acs.orgacs.org

The C(5)–C(5a) Exomethylene Group: A wide range of derivatives have been prepared by modifying this unit. nih.govacs.org These include C(5)-unsaturated bicyclomycins and C(5a)-substituted dihydrobicyclomycins. nih.gov

The introduction of different functional groups at these positions has allowed for a detailed investigation of the SAR of this compound.

Exploration of Novel this compound Analogues

The exploration of novel analogues aims to identify compounds with enhanced potency, broader spectrum of activity, or improved pharmacokinetic properties. nih.gov

One successful strategy has been the introduction of fluorine atoms into the molecule. lookchem.com Fluorine substitution can influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity. lookchem.com The synthesis of various fluorinated derivatives of 5a-(benzylsulfanyl)-dihydrobicyclomycin revealed that the position and number of fluorine substituents had a significant impact on the compound's inhibitory activity against the Rho transcription termination factor. lookchem.com This led to the design of this compound derivatives with superior in vitro activity. lookchem.com

The synthesis and evaluation of a large number of derivatives have shown that while the core bicyclic structure is sensitive to major changes, modifications at the C(5a) position can be well-tolerated and even beneficial for activity. nih.gov

Molecular Mechanism of Action of Dihydrobicyclomycin

Identification and Elucidation of Primary Biological Targets

Dihydrobicyclomycin, a derivative of the antibiotic bicyclomycin (B1666983), exerts its antibacterial effects by targeting a crucial process in bacterial gene expression: transcription termination. The primary and well-established biological target of this compound is the Rho transcription termination factor. nih.govnih.gov This protein is a hexameric RNA-dependent ATPase and helicase that plays a vital role in terminating the synthesis of specific RNA transcripts in bacteria. researchgate.netannualreviews.org

Specific Inhibition of Bacterial Rho Transcription Termination Factor

This compound acts as a specific inhibitor of the bacterial Rho transcription termination factor. nih.govmcmaster.ca This inhibition disrupts the normal process of Rho-dependent transcription termination, a mechanism responsible for ending the transcription of many genes and operons. researchgate.netnih.gov The interaction between this compound and Rho is reversible. nih.gov By interfering with Rho's function, this compound leads to read-through of transcription at Rho-dependent termination sites, which can be lethal for the bacterial cell. pnas.org The specificity of this inhibition is a key feature of its mechanism, distinguishing it from other classes of antibiotics that target different cellular processes.

Modulation of Rho Factor ATPase Activity

A critical function of the Rho factor is its RNA-dependent ATPase activity, which provides the energy for its translocation along the nascent RNA transcript. pnas.org this compound inhibits this ATPase activity. uniprot.orgmedchemexpress.commedchemexpress.com The inhibition is characterized as non-competitive with respect to ATP. nih.gov This means that this compound does not directly compete with ATP for its binding site on the Rho protein. Instead, it binds to a different site, which allosterically affects the enzyme's ability to hydrolyze ATP. nih.govnih.gov Kinetic studies have determined the inhibition constant (Ki) for this compound to be approximately 75 µM. nih.gov This inhibition of ATP hydrolysis effectively stalls the Rho factor, preventing it from carrying out its function in transcription termination. pnas.org

Molecular Interactions with the Rho Factor

The inhibitory effect of this compound on the Rho factor is a direct result of its binding to a specific site on the protein, leading to conformational changes that impair its function.

Binding Site Analysis and Ligand-Protein Interactions

X-ray crystallography studies have revealed that this compound and its parent compound, bicyclomycin, bind to a pocket on the Rho factor that is adjacent to both the ATP and RNA binding sites within the C-terminal half of the protein. nih.govrcsb.org This binding site is distinct from the catalytic site for ATP hydrolysis. nih.gov Further biochemical investigations using a derivative of this compound, 5a-(3-formylanilino)this compound (FD-Bcm), have identified Lysine-181 as a key residue involved in the binding of the antibiotic. nih.gov This residue is located within a tryptic fragment spanning amino acids 174-184. nih.gov The binding of this compound in this pocket physically obstructs the proper positioning of a water molecule that is essential for the hydrolysis of ATP, thereby preventing the catalytic event. nih.gov

Cellular Consequences of Rho Factor Inhibition in Prokaryotes

The inhibition of the Rho factor by this compound has significant and detrimental consequences for prokaryotic cells. Rho is essential for the proper regulation of gene expression, and its disruption leads to a cascade of cellular dysfunctions.

Inhibition of Rho-dependent termination results in the read-through of transcription beyond normal termination sites. pnas.org This leads to the inappropriate expression of downstream genes within an operon, a phenomenon known as polarity. nih.govpnas.org Furthermore, Rho is responsible for terminating the synthesis of non-coding RNAs and preventing pervasive antisense transcription. pnas.orgnih.gov The failure to terminate these transcripts can lead to the formation of stable RNA-DNA hybrids (R-loops), which can impede DNA replication and lead to genomic instability. nih.gov

Impact on Bacterial Transcription and Gene Expression

This compound, a derivative of the antibiotic bicyclomycin, exerts its primary effect on bacteria by targeting and inhibiting the transcription termination factor Rho. wikipedia.orgnih.gov The Rho protein is a crucial ATP-dependent helicase that facilitates the termination of transcription at specific sites within the bacterial genome. nih.govlookchem.com In many Gram-negative bacteria, Rho is essential for cell viability as it prevents the inappropriate expression of certain genes. nih.govresearchgate.net

The inhibition of Rho's function by this compound disrupts the normal regulation of gene expression. nih.gov Specifically, it interferes with Rho-dependent transcription termination. nih.gov This leads to a phenomenon known as "read-through," where RNA polymerase continues to transcribe past the normal termination points. nih.gov The consequence is the untimely and unregulated overproduction of proteins that are not typically expressed all the time. researchgate.net For instance, in Escherichia coli, the inhibition of Rho has been shown to relieve polarity in the trp operon and increase the basal level expression of the tna operon by suppressing Rho-dependent termination in the leader region. nih.gov

Research into the kinetics of this inhibition has shown that both bicyclomycin and this compound act as reversible, non-competitive inhibitors with respect to ATP for the poly(C)-stimulated ATPase activity of the Rho factor. nih.gov This indicates that the antibiotic binds to a site on the Rho protein that is distinct from the ATP-binding site. researchgate.net

Table 1: Inhibition Constants (Ki) for Rho ATPase Activity

| Compound | Inhibition Constant (Ki) vs. ATP |

|---|---|

| Bicyclomycin | 20 µM |

| This compound | 75 µM |

Data sourced from studies on Escherichia coli Rho factor. nih.gov

The binding of this compound to Rho interferes with the protein's ability to move along the newly synthesized mRNA, which is a critical step for it to function as a termination factor. researchgate.net This disruption of a key transcriptional regulatory mechanism forms the basis of its antibacterial action. nih.gov

Effects on Bacterial Cellular Processes and Viability

The disruption of transcription termination by this compound has profound and detrimental effects on bacterial cellular processes, ultimately compromising cell viability. lookchem.comresearchgate.net Since the Rho factor is essential for the growth and survival of most Gram-negative bacteria, its inhibition is a catastrophic event for the cell. nih.govasm.org

One of the significant downstream effects of Rho inhibition is the activation of the kil gene, which is normally suppressed by Rho-dependent termination. biorxiv.org The product of the kil gene is an inhibitor of FtsZ, a protein critical for bacterial cell division. biorxiv.org The inhibition of FtsZ function prevents the formation of the division septum, resulting in the elongation of bacterial cells, a phenomenon known as filamentation. biorxiv.org

Furthermore, the widespread, unregulated transcription that occurs when Rho is inhibited can lead to increased collisions between the transcription machinery (RNA polymerase) and the replication machinery (DNA polymerase). biorxiv.org These encounters can result in the formation of double-stranded breaks in the bacterial chromosome, causing significant DNA damage and threatening genomic integrity. biorxiv.org

Inhibition of Rho has also been linked to the generation of oxidative stress within the bacterial cell. Studies with bicyclomycin have shown that it can evoke the production of reactive oxygen species (ROS) in E. coli. biorxiv.org This increase in ROS can contribute to cellular damage and has been observed to induce biofilm formation as a potential stress response. biorxiv.org The culmination of these disruptive events—aberrant gene expression, cell division arrest, DNA damage, and oxidative stress—leads to a loss of bacterial viability. researchgate.netbiorxiv.org

Table 2: Summary of this compound's Effects on Bacterial Cellular Processes

| Cellular Process | Effect of this compound-mediated Rho Inhibition | Reference |

|---|---|---|

| Transcription | Prevents Rho-dependent termination, causing transcriptional read-through. | nih.gov |

| Gene Expression | Leads to overproduction of proteins not normally expressed constitutively. | researchgate.net |

| Cell Division | Induces filamentation by activating the kil gene, which inhibits FtsZ. | biorxiv.org |

| Chromosome Integrity | Causes double-stranded DNA breaks due to polymerase collisions. | biorxiv.org |

| Oxidative Stress | Induces the generation of Reactive Oxygen Species (ROS). | biorxiv.org |

| Cell Viability | Leads to cell death, as Rho is essential for the survival of many Gram-negative bacteria. | lookchem.comresearchgate.net |

Structural Biology of Dihydrobicyclomycin Target Complexes

X-ray Crystallography of Dihydrobicyclomycin-Rho Factor Complexes

X-ray crystallography has been a primary tool for visualizing the precise binding mode of this compound and its analogs to the Rho factor. crelux.comnih.gov This technique provides a high-resolution, static snapshot of the ligand-protein complex, revealing detailed atomic interactions.

In a landmark study, the crystal structure of the Escherichia coli Rho factor was determined in complex with a semisynthetic derivative of this compound, 5a-(3-formylphenylsulfanyl)-dihydrobicyclomycin (FPDB). rcsb.orgrcsb.org These structural studies were crucial, as they represented the first visualization of how this class of antibiotics engages its target. The Rho factor, a homohexameric protein, was co-crystallized with the inhibitor, providing a clear picture of the binding site and its relationship to the functional domains of the protein. nih.govpdbj.org

| PDB ID | Complex | Organism | Resolution (Å) | Method |

|---|---|---|---|---|

| 1XPU | Rho factor in complex with 5a-(3-formylphenylsulfanyl)-dihydrobicyclomycin (FPDB) and ATPγS | Escherichia coli | 3.05 | X-RAY DIFFRACTION |

| 1XPO | Rho factor in complex with Bicyclomycin (B1666983) (BCM) and ATPγS | Escherichia coli | 3.15 | X-RAY DIFFRACTION |

The Rho factor is a dynamic molecular machine that transitions between different conformations to perform its function. It initially engages nascent RNA transcripts in an open, "lock-washer" shaped configuration. nih.govpnas.org Upon ATP binding, it transitions to a closed-ring, catalytically competent state, which is necessary for its helicase and translocation activities along the RNA strand. nih.govpnas.org

Crystallographic studies have revealed that this compound and its parent compound, bicyclomycin, bind to a pre-formed pocket on the Rho protein. rcsb.orgnih.gov This binding site is located at the interface between adjacent subunits of the hexamer, nestled within the C-terminal ATPase domain but distinct from the primary ATP binding site. rcsb.orgnih.govpdbj.org Crucially, structural comparisons between the ligand-bound and apo (unbound) forms of Rho show that the inhibitor-binding pocket collapses when the hexamer converts to its closed-ring form. nih.gov This indicates that this compound preferentially binds to and stabilizes the open-ring conformation of Rho, effectively trapping it in a state that is incompetent for RNA translocation and transcription termination. nih.govpnas.org

The crystal structures of the Rho-inhibitor complexes provide a detailed molecular basis for the mechanism of inhibition. This compound acts as a noncompetitive inhibitor with respect to ATP, meaning it does not directly block ATP from binding to its pocket. pnas.orgnih.gov Instead, its inhibitory action is more subtle and conformational in nature.

Initial interpretations of the crystal structures suggested that the antibiotic prevents ATP turnover by occluding the binding site for a nucleophilic water molecule, which is essential for ATP hydrolysis. rcsb.orgnih.govpdbj.org More recent analysis, combining structural data with small-angle X-ray scattering (SAXS), has refined this model. It is now understood that the primary mechanism of inhibition is the prevention of the large-scale conformational change—the open-to-closed ring transition—that is a prerequisite for ATPase activation and processive movement along the RNA. nih.govpnas.org By binding to a pocket at the subunit interface, this compound acts as a wedge, physically impeding the ring closure that is dependent on both RNA and ATP binding. nih.gov This conformational blockade is the key inhibitory event, preventing Rho from functioning.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Studies

While X-ray crystallography provides a high-resolution but static image, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution, which more closely mimics the cellular environment. nih.govnih.govlibretexts.org NMR can detect and characterize transient interactions and conformational changes that are often averaged out in a crystal lattice. copernicus.org

For the this compound-Rho system, NMR can be used to map the binding interface, determine the binding affinity, and characterize the dynamics of the complex. researchgate.net Techniques like chemical shift perturbation (CSP), where changes in the NMR signals of the protein are monitored upon addition of the ligand, can identify the specific amino acid residues involved in the interaction. researchgate.net Furthermore, relaxation-based NMR experiments can provide insights into the motions of the protein and the ligand at the binding site on various timescales.

A key advantage of NMR is its ability to characterize the kinetics and thermodynamics of binding in solution. copernicus.org The inhibition of Rho by bicyclomycin and this compound is known to be a reversible process. nih.gov NMR experiments can quantify the rates of association (k_on) and dissociation (k_off) of the inhibitor, providing a complete picture of the binding dynamics.

Techniques such as saturation transfer difference (STD) NMR can identify which parts of the this compound molecule are in close contact with the Rho protein, while Water-LOGSY experiments can confirm binding. For the protein, 1H-15N HSQC spectra are typically used to monitor changes upon ligand titration. The pattern of chemical shift perturbations can confirm the binding site identified by crystallography and may reveal allosteric effects, where binding of the inhibitor induces conformational changes in distant parts of the protein. researchgate.net These solution-state studies are essential to complement the static crystal structures and build a comprehensive model of how this compound modulates Rho factor function.

| NMR Technique | Information Provided |

|---|---|

| Chemical Shift Perturbation (CSP) | Maps binding site on the protein, determines binding affinity (Kd) |

| Saturation Transfer Difference (STD) | Identifies ligand protons in close contact with the protein (binding epitope) |

| Nuclear Overhauser Effect (NOE) | Provides distance constraints to determine the 3D structure of the bound ligand and protein-ligand contacts |

| Relaxation Experiments (T1, T2) | Characterizes molecular dynamics and conformational exchange processes upon binding |

Cryo-Electron Microscopy (Cryo-EM) Investigations of this compound Interactions with Macromolecular Assemblies

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and dynamic macromolecular complexes that are difficult to crystallize. nih.govnih.gov Cryo-EM allows for the visualization of molecules in a near-native, hydrated state by flash-freezing them in a thin layer of vitreous ice. diva-portal.org This method is exceptionally well-suited for studying the entire functional assembly of the Rho factor as it interacts with RNA and this compound.

While a specific cryo-EM structure of E. coli Rho with this compound has not been published, the technique holds immense promise. It could capture snapshots of the Rho hexamer in various functional states that are stabilized or trapped by the inhibitor. For instance, cryo-EM could visualize the open-ring conformation of the Rho-RNA-inhibitor complex, providing direct visual evidence for the conformational trapping mechanism. nih.gov A cryo-EM structure of Rho from Mycobacterium tuberculosis has already provided insights into the mechanism of bicyclomycin resistance, demonstrating the power of this approach. oup.com Capturing these large assemblies would be a significant step forward, as the flexibility that makes them hard to crystallize is readily handled by cryo-EM's single-particle analysis approach. diva-portal.orgnptel.ac.in

| Technique | Strengths | Limitations | Application to this compound-Rho |

|---|---|---|---|

| X-ray Crystallography | High (atomic) resolution | Requires well-diffracting crystals; provides a static picture; may miss dynamic states | Revealed the precise atomic interactions and the inhibitor binding site. rcsb.org |

| NMR Spectroscopy | Provides data on dynamics in solution; can measure binding kinetics and affinity | Generally limited to smaller proteins or domains; resolution is typically lower than crystallography | Characterizes binding dynamics and confirms the interaction in a solution environment. nih.gov |

| Cryo-Electron Microscopy | Can study large, flexible, and complex assemblies without crystallization; can capture multiple conformations from a single sample | Resolution can be lower than crystallography for smaller proteins; requires specialized equipment | Ideal for visualizing the entire Rho-RNA-inhibitor complex and different conformational states. nih.gov |

Structure Activity Relationships Sar and Rational Design of Dihydrobicyclomycin Analogues

Systematic Elucubration of Dihydrobicyclomycin Structural Determinants for Activity

Understanding which parts of the this compound molecule are essential for its biological activity is the cornerstone of designing more effective derivatives. This involves a detailed examination of its functional groups and stereochemistry.

The bicyclomycin (B1666983) molecule can be structurally divided into three key regions: the C(1) triol group, the [4.2.2]-bicyclic ring system, and the C(5)–C(5a) exomethylene moiety. lookchem.com Research has shown that modifications to the C(1) triol group and the bicyclic ring system can significantly impact activity. lookchem.com The C(1) triol group, in particular, extends into the bottom of the binding pocket on the Rho protein, where its hydroxyl groups form a network of hydrogen bonds with nearby amino acid residues such as Glu211, Asp265, and Ser266. lookchem.com

Stereochemistry, the three-dimensional arrangement of atoms, is also a critical factor. For instance, in the synthesis of certain bicyclomycin derivatives, the introduction of a hydroxyl group at the C-2′ position occurs with an unusual inversion of configuration, highlighting the importance of specific spatial arrangements for biological function. researchgate.net The stereoisomeric form of a molecule can dictate how it fits into its biological target, influencing its binding affinity and efficacy.

The primary target of bicyclomycin and its analogues is the transcription termination factor Rho, an essential protein in many bacteria. mcmaster.canih.govasm.org The inhibition of Rho's poly(C)-stimulated ATP hydrolysis is a key measure of the antibiotic's effectiveness. This compound itself shows inhibitory activity, though it is a weaker inhibitor than bicyclomycin, with a reported inhibition constant (Ki) of 75 µM compared to 20 µM for bicyclomycin. nih.gov

Systematic modifications of the this compound structure have yielded valuable insights into the features that govern Rho inhibition. Studies on C(5)-C(5a)-modified bicyclomycins have demonstrated that the exomethylene unit is not essential for inhibitory activity. researchgate.net In fact, certain C(5a)-substituted dihydrobicyclomycins have shown significant inhibition of Rho-dependent ATPase and transcription termination activities. nih.gov For example, C(5),C(5a)-dihydrobicyclomycin C(5a)-methyl sulfide (B99878) and C(5),C(5a)-dihydrobicyclomycin C(5a)-phenyl sulfide demonstrated inhibitory properties approaching those of the parent bicyclomycin. nih.gov

Furthermore, the introduction of fluorine into the this compound scaffold has been explored to enhance its activity. Selective aryl fluorine substitution in 5a-(benzylsulfanyl)-dihydrobicyclomycin can lead to increased inhibition of E. coli Rho-dependent ATPase activity. lookchem.com However, the beneficial effects of fluorine are highly dependent on the position and number of fluorine substituents. lookchem.com For instance, while some fluorinated derivatives showed enhanced inhibitory activity, others with multiple fluorine substitutions were less active. lookchem.com

The table below summarizes the inhibitory activities of selected this compound analogues:

| Compound | Modification | Target | Activity | Reference |

| This compound | Reduction of exomethylene | Rho ATPase | Ki = 75 µM | nih.gov |

| C(5),C(5a)-dihydrobicyclomycin C(5a)-methyl sulfide | C(5a) substitution | Rho-dependent ATPase and transcription termination | Approached activity of bicyclomycin | nih.gov |

| C(5),C(5a)-dihydrobicyclomycin C(5a)-phenyl sulfide | C(5a) substitution | Rho-dependent ATPase and transcription termination | Approached activity of bicyclomycin | nih.gov |

| 5a-(3-formyl-phenylsulfanyl)-dihydrobicyclomycin | C(5a) substitution | Rho | Apparent I50 = 4 µM (order of magnitude more efficient than bicyclomycin) | acs.org |

| Fluorine-substituted 5a-(benzylsulfanyl)-dihydrobicyclomycin derivatives | Aryl fluorine substitution | Rho-dependent ATPase | Enhanced inhibitory activity dependent on fluorine position and number | lookchem.com |

Rational Design Principles for Optimized this compound Derivatives

The insights gained from SAR studies provide a foundation for the rational design of new this compound derivatives with improved properties. This involves optimizing the molecular scaffold and developing strategies to overcome potential resistance.

The goal of scaffold optimization is to design molecules that bind more tightly and specifically to the Rho protein. arxiv.orgnih.gov This can be achieved by modifying the this compound core to create more favorable interactions with the binding site. For example, the design of 5a-(3-formyl-phenylsulfanyl)-dihydrobicyclomycin (FPDB) resulted in a compound that inhibits Rho an order of magnitude more efficiently than bicyclomycin. acs.orgnih.gov This enhanced activity is attributed to the selective formation of an imine with the K181 residue in Rho. acs.org

X-ray crystal structures of Rho complexed with bicyclomycin and its derivatives have provided a detailed map of the binding pocket. nih.gov This structural information is invaluable for guiding the design of new inhibitors that can exploit specific interactions within this pocket to achieve higher affinity and specificity. nih.gov The binding pocket is located adjacent to the ATP and RNA binding sites, and the inhibitor works by preventing ATP turnover by occluding the binding of the nucleophilic water molecule required for ATP hydrolysis. nih.gov

Bacterial resistance to antibiotics is a major challenge. In the case of bicyclomycin, resistance can arise from mutations in the rho gene. nih.gov One strategy to circumvent resistance is to design derivatives that can inhibit these mutant Rho proteins.

Another approach involves understanding and targeting the biosynthetic pathway of bicyclomycin. The identification of the bicyclomycin biosynthetic gene cluster opens up possibilities for engineered production of novel derivatives. researchgate.net This could involve modifying the biosynthetic enzymes to incorporate different building blocks, leading to a diverse array of new compounds.

Furthermore, the discovery that the bicyclomycin pathway is present in a wide range of bacteria, including opportunistic pathogens like Pseudomonas aeruginosa, suggests that horizontal gene transfer may play a role in its dissemination. asm.orgresearchgate.net Understanding the mechanisms of resistance in these organisms, such as the potential role of transporter proteins, could inform the design of derivatives that are less susceptible to efflux-mediated resistance. asm.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. creative-proteomics.comneovarsity.org For the this compound series, 3D-QSAR models, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to predict the inhibitory activity of new analogues before they are synthesized. imist.ma

These models use molecular descriptors that capture the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of the molecules. imist.ma By correlating these descriptors with the observed biological activity (e.g., pIC50 values), a predictive model can be generated. The resulting contour maps from the CoMSIA model can highlight regions of the molecule where modifications are likely to increase or decrease activity. imist.ma

For instance, a 3D-QSAR model could reveal that increasing the steric bulk in a particular region of the this compound scaffold is favorable for activity, while a positive electrostatic potential in another area is detrimental. This information provides a rational basis for designing new derivatives with enhanced potency. Molecular docking simulations can further support the predictions of the QSAR model by visualizing the binding interactions of the designed molecules within the Rho protein's active site. imist.ma

Mechanisms of Bacterial Resistance to Dihydrobicyclomycin

Target-Mediated Resistance Mechanisms

The most direct form of resistance to dihydrobicyclomycin involves alterations in its molecular target, the Rho factor. These changes prevent or reduce the binding of the antibiotic, thereby allowing the protein to function normally even in the presence of the drug.

Genetic studies have identified specific mutations within the rho gene that confer resistance to bicyclomycin (B1666983) and, by extension, this compound. nih.govasm.org These mutations often occur in regions of the Rho protein that are critical for antibiotic binding. For instance, mutations in the ATP-binding domain and the region responsible for coupling RNA and ATP binding have been shown to result in resistance. nih.govasm.org

In Escherichia coli, several single-base changes in the rho gene have been characterized in bicyclomycin-resistant mutants. researchgate.net These mutations lead to amino acid substitutions that likely alter the structure of the bicyclomycin-binding pocket, reducing the affinity of the antibiotic for the Rho protein. oup.com For example, a G337S mutation in the E. coli Rho factor has been shown to confer resistance to bicyclomycin. nih.gov Similarly, a mutation changing the conserved Asp474 residue in the ATP-binding domain of Micrococcus luteus Rho also results in resistance. nih.gov

Table 1: Examples of Rho Factor Mutations Conferring Bicyclomycin Resistance

| Organism | Mutation Location | Amino Acid Change | Consequence | Reference |

| Escherichia coli | Nucleotide 1009 | G337S | Reduced bicyclomycin affinity | nih.gov |

| Escherichia coli | Nucleotide 656 | Not specified | Reduced bicyclomycin affinity | researchgate.net |

| Escherichia coli | Nucleotide 796 | Not specified | Reduced bicyclomycin affinity | researchgate.net |

| Micrococcus luteus | ATP-binding domain | Asp474 to another residue | Reduced bicyclomycin affinity | nih.gov |

It's important to note that while bicyclomycin and this compound are distinct, their structural similarity and shared mechanism of action suggest that resistance mutations are likely to be effective against both compounds. nih.gov

Beyond simple amino acid substitutions at the binding site, resistance can also arise from conformational changes in the Rho factor that indirectly affect this compound binding. The Rho protein is a dynamic molecular machine that undergoes significant conformational shifts during its function. nih.gov It is an ATP-dependent helicase that unwinds RNA-DNA hybrids, a process fueled by ATP hydrolysis. tutorchase.com

The binding of ATP and RNA induces conformational changes in Rho. acsmedchem.org It is plausible that certain mutations, even those not directly in the binding pocket, could favor a conformation of Rho that is less susceptible to this compound binding. For example, some bacteria possess atypical Rho factors with additional, intrinsically disordered regions. nih.gov These regions can modify the protein's conformation in response to environmental changes and could potentially contribute to reduced drug susceptibility by altering the accessibility or structure of the binding site. nih.gov

Efflux Pump-Mediated Resistance to this compound

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. nih.govmdpi.com This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target in sufficient quantities to be effective. Overexpression of efflux pumps is a common and potent mechanism of multidrug resistance in bacteria. mdpi.com

Several families of efflux pumps have been identified, including the Resistance-Nodulation-Division (RND) superfamily, which is particularly prominent in Gram-negative bacteria. nih.govnih.gov These pumps are typically composed of three components that span the inner and outer membranes. nih.gov

While direct evidence specifically for this compound efflux is an area of ongoing research, the broad substrate specificity of many efflux pumps makes it a highly probable resistance mechanism. For instance, in Burkholderia species, RND efflux pumps have been shown to confer resistance to a wide range of antibiotics. frontiersin.org The presence of genes encoding MFS (Major Facilitator Superfamily) transporters adjacent to the bicyclomycin biosynthetic gene cluster in some bacteria suggests a potential role in self-resistance for the producing organisms, which could be horizontally transferred to other bacteria. asm.org

Enzymatic Inactivation or Modification of this compound

Bacteria can also develop resistance by producing enzymes that chemically modify or degrade the antibiotic, rendering it inactive. This strategy is employed against a wide array of antimicrobial agents. mdpi.com These resistance enzymes can be broadly categorized as either hydrolytic enzymes or modifying enzymes. mdpi.com

While specific enzymes that inactivate this compound have not been extensively characterized in clinical isolates, the chemical structure of the molecule suggests potential vulnerabilities. The bicyclomycin molecule itself contains several functional groups that could be targets for enzymatic modification. acs.org

Research into the biosynthesis of bicyclomycin has identified several oxidative enzymes, including dioxygenases and a cytochrome P450 monooxygenase, that are involved in its production. nih.gov It is conceivable that similar enzymes could be adapted to inactivate the antibiotic. The presence of genes for such enzymes within or near antibiotic biosynthetic gene clusters is often a mechanism of self-resistance for the producing organism. asm.org The transfer of these resistance genes to other bacteria could confer resistance to this compound.

Genomic and Proteomic Analysis of this compound Resistance

The study of bacterial resistance at the genomic and proteomic levels provides a comprehensive view of the changes that occur in a resistant cell. nih.govnih.govsomalogic.comfrontiersin.orgwikipedia.org

Genomic analysis of this compound-resistant strains can reveal mutations in the rho gene, as discussed previously. Furthermore, whole-genome sequencing can identify the presence and amplification of genes encoding efflux pumps or inactivating enzymes. asm.org The association of the bicyclomycin biosynthetic gene cluster with mobile genetic elements like transposases and integrases in various bacterial species strongly suggests that horizontal gene transfer plays a significant role in the dissemination of resistance determinants. asm.org

Proteomic analysis , the large-scale study of proteins, can identify changes in protein expression associated with resistance. nih.govnih.gov By comparing the proteomes of susceptible and resistant strains, researchers can identify the upregulation of efflux pumps or resistance enzymes. nih.gov This approach can also reveal more subtle changes in cellular physiology that contribute to resistance, such as alterations in metabolic pathways or stress responses. nih.gov For example, a proteomic analysis of Burkholderia cenocepacia with a deleted RND efflux pump gene showed differential expression of about 70 proteins, indicating the broad physiological impact of these pumps beyond just antibiotic resistance. frontiersin.org

Advanced Methodologies in Dihydrobicyclomycin Research

Biophysical Techniques for Ligand-Target Binding Studies

A variety of biophysical methods are instrumental in characterizing the direct interaction between dihydrobicyclomycin and the Rho protein. These techniques provide quantitative data on binding affinity, kinetics, and the thermodynamic forces driving the interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of biomolecular interactions in real time. sciengine.commedchemexpress.com It allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. sciengine.com In a typical SPR experiment, one molecule (the ligand, e.g., the Rho protein) is immobilized on a sensor chip, and the other molecule (the analyte, e.g., this compound) is flowed over the surface. sciengine.com The binding events are detected as changes in the refractive index at the sensor surface. sciengine.com

While specific SPR data for the interaction between this compound and Rho are not extensively published, the technique has been successfully employed to study the interaction between Rho and its protein partner, NusG. These studies have yielded detailed kinetic parameters, including a kₐ of 2.8 (±0.8) x 10⁵ M⁻¹s⁻¹, a kₑ of 3.9 (±0.7) x 10⁻³ s⁻¹, and a calculated Kₑ of 1.5 (±0.3) x 10⁻⁸ M, demonstrating the utility of SPR in dissecting the interactions within the transcription termination complex. researchgate.net Given the weak binding affinity of bicyclomycin (B1666983) and its derivatives, SPR presents a valuable tool for future detailed kinetic characterization of the this compound-Rho interaction, which is crucial for understanding its inhibitory mechanism.

Isothermal Titration Calorimetry (ITC) for Thermodynamics and Stoichiometry

Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique that directly measures the heat changes associated with biomolecular binding events. nih.govresearchgate.net This method provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction, all in a single experiment. nih.gov

Direct ITC studies on this compound are limited due to the weak binding affinity of the parent compound, bicyclomycin, to the Rho protein. sciengine.comscispace.com The low affinity makes it challenging to obtain a reliable signal in ITC experiments. rsc.org However, researchers have cleverly circumvented this issue by studying a more potent analogue, 5a-(3-formyl-phenylsulfanyl)-dihydrobicyclomycin. sciengine.comscispace.com This derivative was found to inhibit Rho an order of magnitude more efficiently than bicyclomycin. sciengine.comscispace.com

ITC analysis of this this compound derivative revealed important thermodynamic insights into the binding mechanism. The study determined the binding stoichiometry and thermodynamic parameters for the interaction of the derivative with the Rho hexamer. researchgate.net This approach, using a higher-affinity analogue, demonstrates a powerful strategy to overcome the experimental limitations posed by weak binders and still gain valuable thermodynamic information about the drug-target interaction. sciengine.comscispace.com

Table 1: Thermodynamic Parameters for the Binding of a this compound Derivative to Rho Factor (as determined by ITC) Note: This data is for the derivative 5a-(3-formyl-phenylsulfanyl)-dihydrobicyclomycin, not the parent this compound.

| Parameter | Value | Reference |

| Inhibition Constant (apparent I₅₀) | 4 µM | sciengine.com |

| Binding Stoichiometry (n) | Equal affinity to all six subunits | researchgate.net |

This table is based on data for a derivative and is intended to be illustrative of the type of data obtainable via ITC.

MicroScale Thermophoresis (MST) and Biolayer Interferometry (BLI)

MicroScale Thermophoresis (MST) and Biolayer Interferometry (BLI) are two other powerful, low-sample-consumption techniques for characterizing biomolecular interactions.

MicroScale Thermophoresis (MST) is an immobilization-free technique that measures the directed movement of molecules in a microscopic temperature gradient. researchgate.netbiorxiv.org This movement, known as thermophoresis, is sensitive to changes in size, charge, and hydration shell of a molecule upon binding to a ligand. researchgate.netbiorxiv.org By fluorescently labeling one of the binding partners, the change in thermophoretic mobility can be used to quantify the binding affinity. researchgate.netbiorxiv.org While specific MST studies on this compound are not available, the technique has been successfully used to study a wide range of interactions, including those involving small molecules and proteins, making it a promising tool for future investigations of the this compound-Rho interaction. researchgate.net

Biolayer Interferometry (BLI) is an optical, label-free technique that measures biomolecular interactions by analyzing the interference pattern of white light reflected from the surface of a biosensor tip. biorxiv.orgfrontiersin.org A change in the number of molecules bound to the biosensor surface causes a shift in the interference pattern, which is measured in real-time to determine kinetic parameters. biorxiv.orgfrontiersin.org Similar to MST, there is a lack of specific BLI data for this compound. However, its ability to provide real-time kinetic data makes it a valuable alternative to SPR for studying the binding of this compound and its analogues to the Rho protein. researchgate.net

High-Throughput Screening (HTS) Approaches for this compound Modulators

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid, automated testing of large numbers of chemical compounds to identify those that modulate a specific biological target. nih.gov In the context of this compound, HTS can be employed to discover new analogues with improved activity or to identify compounds that act as modulators of the this compound-Rho interaction.

One approach involves screening for compounds that inhibit the Rho factor. A study successfully established a high-throughput model for screening Rho kinase inhibitors based on fluorescence polarization, demonstrating the feasibility of HTS for this target class. scispace.com Another powerful HTS strategy involves screening a library of single-gene knockout mutants to identify genes that, when absent, confer increased susceptibility or resistance to a particular antibiotic. Such a screen was performed for bicyclomycin using the KEIO collection of E. coli single-gene knockouts. nih.gov This study identified a range of genes whose deletion altered the cell's sensitivity to bicyclomycin, providing valuable information about potential modulators and resistance mechanisms. nih.gov These HTS methodologies provide a powerful platform for the discovery and development of new antibacterial agents targeting the Rho-dependent transcription termination pathway.

Omics Technologies in this compound Mode of Action Elucidation

Omics technologies, such as transcriptomics and proteomics, provide a global view of the cellular changes that occur in response to a specific stimulus, such as treatment with an antibiotic. These approaches are invaluable for elucidating the detailed mode of action of drugs like this compound.

Transcriptomics and Proteomics in Response to this compound Treatment

Transcriptomics involves the large-scale study of the transcriptome, the complete set of RNA transcripts in a cell. By comparing the transcriptomes of bacteria treated with this compound to untreated bacteria, researchers can identify which genes are up- or down-regulated in response to the drug. This provides clues about the cellular pathways that are affected by the inhibition of the Rho factor. While specific transcriptomic data for this compound is not widely published, studies on the response of E. coli to bicyclomycin have been conducted. researchgate.net These studies have shown that bicyclomycin treatment leads to changes in the expression of genes involved in various cellular processes, reflecting the global impact of Rho inhibition. researchgate.net Furthermore, broader transcriptomic analyses of E. coli's response to various classes of antibiotics provide a comparative framework for understanding the unique transcriptional signature of Rho inhibitors. nih.govpeerj.com

Proteomics is the large-scale study of the proteome, the entire set of proteins expressed by an organism. frontiersin.org Similar to transcriptomics, comparing the proteomes of this compound-treated and untreated cells can reveal changes in protein expression levels, providing further insight into the drug's mechanism of action. frontiersin.org For example, a proteomic analysis of E. coli can provide a baseline of protein expression, which can then be compared to the proteome after bicyclomycin treatment. researchgate.net Studies have shown that bicyclomycin treatment in E. coli leads to the generation of reactive oxygen species (ROS) and the induction of the SOS response, which would be reflected in the proteome by the upregulation of proteins involved in oxidative stress response and DNA repair. biorxiv.orgnih.gov The integration of transcriptomic and proteomic data provides a comprehensive picture of the cellular response to this compound, from changes in gene expression to the resulting alterations in the protein landscape.

Advanced Chromatography and Mass Spectrometry for this compound Analysis

The detection, identification, and quantification of this compound, particularly within complex biological matrices such as fermentation broths or during biosynthetic studies, necessitate highly selective and sensitive analytical methodologies. The coupling of advanced liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the principal technique for this purpose, offering unparalleled precision and structural confirmation.

Research into the biosynthesis of bicyclomycin in organisms like Streptomyces cinnamoneus relies heavily on these advanced analytical methods to identify and characterize pathway intermediates, including this compound. nih.govresearchgate.net Ultra-Performance Liquid Chromatography (UPLC), an evolution of High-Performance Liquid Chromatography (HPLC), offers faster analysis times and superior resolution due to the use of columns with smaller particle sizes. plos.org This separation is critical for isolating this compound from structurally similar precursors and by-products before it enters the mass spectrometer. nih.gov

Following chromatographic separation, tandem mass spectrometry provides definitive identification and quantification. scispace.com The process involves ionizing the analyte, selecting the specific molecular ion (precursor ion) for this compound, fragmenting it, and then analyzing the resulting product ions. nih.gov This technique, often performed on a triple quadrupole or Q-TOF mass spectrometer, is not only used to confirm the presence of the compound but also to elucidate its structure through detailed analysis of its fragmentation patterns. scispace.comnih.gov Studies have confirmed the identity of this compound by demonstrating that its retention time, m/z value, and fragmentation pattern match those of known standards or predicted structures. nih.govresearchgate.net

The quantitative power of LC-MS/MS is typically harnessed using Multiple Reaction Monitoring (MRM), where the instrument is set to detect one or more specific fragmentation transitions unique to this compound. nih.gov This provides exceptional sensitivity and selectivity, minimizing interference from other compounds in the sample matrix.

Detailed Research Findings

Research focused on the bicyclomycin biosynthesis pathway has successfully utilized LC-MS/MS to track the conversion of precursors. In one study, the transformation of an intermediate (Compound 4 ) into this compound (Compound 3 ) by the enzyme BcmD was confirmed. The analysis verified that the resulting product had a mass-to-charge ratio (m/z) and a fragmentation pattern consistent with this compound, confirming its role as a true precursor in the pathway. nih.gov

Further investigations have employed multi-stage fragmentation (MSn), such as MS2 and MS3 analysis, to thoroughly characterize the molecular structure of biosynthetic intermediates like this compound. scispace.com These advanced techniques provide deeper structural insights by allowing for the sequential fragmentation of ions, which is crucial for distinguishing between closely related isomers and confirming the precise molecular architecture.

The following tables outline typical parameters used in LC-MS/MS methodologies for the analysis of small molecules like this compound.

Table 1: Representative Liquid Chromatography Parameters

| Parameter | Description |

|---|---|

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

Table 2: Representative Tandem Mass Spectrometry Parameters

| Parameter | Description |

|---|---|

| Mass Spectrometer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Molecular Formula | C12H20N2O7 chemblink.com |

| Molecular Weight | 304.3 g/mol (Monoisotopic mass: 304.12705) |

| Precursor Ion (MS1) | [M+H]⁺ = m/z 305.1 |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for structural confirmation |

| Collision Gas | Argon |

| Example Product Ions (MS2) | Fragment ions resulting from neutral losses (e.g., H2O, CO) or cleavage of the bicyclic core and side chain. Specific transitions are optimized experimentally. |

Computational and Theoretical Approaches in Dihydrobicyclomycin Studies

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein target, to form a stable complex. nih.govoup.com This method is instrumental in understanding the binding mode of dihydrobicyclomycin and its analogues to their target, the transcription termination factor Rho. nih.govrcsb.org

Docking studies rely on scoring functions to estimate the binding affinity and rank different binding poses. For this compound, these studies can elucidate the key amino acid residues within the Rho binding pocket that are crucial for its inhibitory activity. The crystal structure of the Rho factor in complex with a semisynthetic derivative, 5a-(3-formylphenylsulfanyl)-dihydrobicyclomycin, provides a structural basis for such computational investigations (PDB ID: 1XPU). nih.govvolkamerlab.org This structure reveals that the inhibitor binds in a pocket adjacent to the ATP and RNA binding sites. nih.gov

Prediction of ligand-protein interactions goes beyond simple docking and involves analyzing the types of non-covalent interactions that stabilize the complex. These can include:

Hydrogen bonds: Crucial for the specificity and stability of binding.

Hydrophobic interactions: Often a major driving force for ligand binding.

Electrostatic interactions: Important for guiding the ligand into the binding pocket.

Computational tools can predict and visualize these interactions, helping to explain the structure-activity relationships (SAR) observed for different this compound derivatives. For instance, understanding these interactions can rationalize why certain modifications to the this compound scaffold enhance or diminish its inhibitory activity against the Rho factor. nih.gov Machine learning and deep learning models are also increasingly used to predict protein-ligand interactions, potentially identifying novel features that govern binding affinity.

Molecular Dynamics (MD) Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the this compound-Rho complex, modeling the movements of atoms over time by solving Newton's equations of motion. nih.govpnas.org These simulations offer a deeper understanding of the binding process, the stability of the complex, and the conformational changes that may occur upon binding. nih.govresearchgate.net

Starting from a docked pose or a crystal structure, the complex is placed in a simulated physiological environment (typically water and ions), and its dynamic behavior is observed over nanoseconds to microseconds. nih.gov

MD simulations are particularly valuable for analyzing the conformational dynamics of both the ligand and the protein upon complex formation. nih.govpnas.org Key analyses include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible and rigid regions of the protein. This can reveal which parts of the Rho protein are stabilized or become more flexible upon this compound binding. pnas.org

Hydrogen Bond Analysis: The persistence of specific hydrogen bonds between this compound and Rho residues throughout the simulation can be monitored, highlighting the most critical interactions for stable binding. pnas.org

Studies on the Rho factor have shown that it undergoes significant conformational changes, such as ring opening and closing, which are essential for its function. researchgate.netnih.gov MD simulations can explore how this compound binding influences these dynamics, potentially by locking the protein in an inactive conformation. researchgate.net For example, it has been proposed that bicyclomycin (B1666983), a close analog, inhibits Rho by preventing the closure of the hexameric ring, a conformational change necessary for its activity. researchgate.netnih.gov MD simulations can directly test this hypothesis for this compound.

Table 1: Key Parameters Analyzed in MD Simulations of this compound-Rho Complexes

| Parameter | Description | Insights Gained |

| RMSD | Measures the deviation of atomic positions from a reference structure over time. nih.gov | Assesses the overall stability of the protein-ligand complex. |

| RMSF | Measures the fluctuation of individual atoms or residues around their average position. pnas.org | Identifies flexible and rigid regions and the effect of ligand binding on protein dynamics. |

| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. pnas.org | Determines the key hydrogen bonding interactions that stabilize the binding pose. |

| Radius of Gyration | Measures the compactness of the protein structure. | Indicates conformational changes such as protein opening or closing. nih.gov |

| Interface Area | Calculates the solvent-accessible surface area buried upon complex formation. | Quantifies the extent of interaction between the ligand and the protein. nih.gov |

While MD simulations provide a qualitative understanding of binding stability, more quantitative estimates of binding affinity can be obtained through free energy calculations. These methods are computationally intensive but can provide valuable predictions of the binding free energy (ΔG_bind), which is directly related to the inhibition constant (Ki).

One of the most common end-point methods is Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its variant, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) . rsc.orgambermd.org In this approach, the binding free energy is calculated by combining the molecular mechanics energies of the components with continuum solvation models. rsc.orgresearchgate.netchemisgroup.us

The binding free energy is typically decomposed into several components:

ΔE_vdw: Van der Waals energy.

ΔE_elec: Electrostatic energy.

ΔG_polar: The polar contribution to the solvation free energy.

ΔG_nonpolar: The nonpolar contribution to the solvation free energy.

These calculations can be performed on snapshots from an MD trajectory to provide an average binding free energy. While less rigorous than alchemical free energy methods, MM/PBSA can be effective for ranking a series of related inhibitors, such as different this compound analogues. rsc.orgambermd.org For instance, a positive binding free energy (ΔGbind) would suggest that the inhibitor is unlikely to bind to the receptor under the simulated conditions. mdpi.com

Quantum Chemical Calculations for this compound Reactivity and Properties

Quantum chemical (QC) methods, particularly Density Functional Theory (DFT), are used to study the electronic structure of molecules. idosr.orgstackexchange.com These calculations can provide insights into the intrinsic properties of this compound that are not captured by classical molecular mechanics force fields. stackexchange.comnih.gov

Applications of QC calculations for this compound include:

Charge Distribution: Determining the partial atomic charges on the atoms of this compound. This information is crucial for developing accurate force field parameters for MD simulations and for understanding electrostatic interactions with the Rho protein. idosr.org

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for determining a molecule's reactivity. The HOMO-LUMO energy gap can be related to the chemical stability and reactivity of the molecule. bham.ac.uk

Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as electrophilicity and nucleophilicity, which can help in understanding the chemical behavior of this compound and its potential for forming covalent bonds or participating in specific chemical reactions. bham.ac.uk

Spectroscopic Properties: QC methods can predict spectroscopic properties like vibrational frequencies, which can be compared with experimental data (e.g., from infrared spectroscopy) to validate the computed structure.

These calculations are typically performed on the isolated this compound molecule in the gas phase or with a continuum solvent model to approximate the aqueous environment. nih.gov

In Silico Screening and Virtual Library Design for this compound Analogues

Computational methods are invaluable for the design and discovery of new this compound analogues with potentially improved activity or pharmacokinetic properties.

Virtual screening is a process where large libraries of chemical compounds are computationally evaluated for their potential to bind to a target protein. whiterose.ac.uk This can be done in two main ways:

Structure-based virtual screening (SBVS): Compounds are docked into the binding site of the Rho factor, and their predicted binding affinities are used to rank them. This is a common approach when the three-dimensional structure of the target is known. pnas.org

Ligand-based virtual screening (LBVS): This method is used when the structure of the target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active molecule, like a potent this compound derivative, is used as a template to search for similar compounds in a database.

Virtual library design involves the creation of a focused library of compounds in silico for further screening. Starting with the this compound scaffold, various chemical modifications can be computationally applied to generate a diverse set of analogues. This allows for a systematic exploration of the chemical space around the parent molecule. The designed analogues can then be subjected to virtual screening, and the most promising candidates can be prioritized for chemical synthesis and experimental testing. This rational, computer-aided approach can significantly accelerate the process of developing new and more effective Rho inhibitors based on the this compound structure.

Future Directions and Unexplored Avenues in Dihydrobicyclomycin Research

Discovery of Novel Biological Targets Beyond Rho Factor

The transcription termination factor Rho is the only definitively confirmed biological target of bicyclomycin (B1666983) and its derivatives. nih.govplos.org This specific inhibition of an essential bacterial protein is a key attribute, making it a promising antibiotic candidate. asm.org However, the comprehensive biological activity of dihydrobicyclomycin may not be exclusively limited to its interaction with Rho. Recent studies have indicated that bicyclomycin treatment can induce the generation of reactive oxygen species (ROS) and lead to cell filamentation in Escherichia coli, suggesting broader impacts on cellular metabolism and division processes that warrant further investigation. plos.org

Future research should focus on identifying potential off-target interactions. The possibility of secondary targets, whether they are directly inhibited by the compound or affected as a downstream consequence of Rho inhibition, remains an important and unexplored area. Elucidating these alternative mechanisms is crucial for a complete understanding of the drug's full biological profile.

Key Research Questions for Discovering Novel Targets:

Do this compound derivatives interact with other ATP-binding proteins besides Rho?

What is the precise mechanism leading to ROS generation upon treatment? plos.org

Are the observed effects on cell division solely a result of transcription termination disruption, or do other cellular components play a role?

Exploring these questions could reveal novel antibacterial strategies and provide a more complete picture of this compound's mechanism of action.

Strategies for Overcoming this compound Resistance through Rational Design

The emergence of antibiotic resistance is a critical challenge in modern medicine. Bacteria can develop resistance through various mechanisms, including modifying the drug target, inactivating the drug, limiting its uptake, or actively pumping it out of the cell (efflux). nih.gov While specific resistance mechanisms to this compound are not yet extensively detailed in the literature, proactive strategies are essential for maintaining its efficacy. Rational drug design, informed by a deep understanding of the drug-target interaction, offers a powerful approach to circumventing potential resistance.

The core strategy involves designing new analogs of this compound that can either evade resistance mechanisms or exhibit enhanced activity against the primary target, Rho. This approach relies on detailed structural and biochemical data. For instance, if resistance emerges through mutations in the Rho protein that weaken drug binding, new derivatives can be designed to form different or stronger interactions with the mutated target.

A notable success in this area is the rational design of 5a-(3-formyl-phenylsulfanyl)-dihydrobicyclomycin . This engineered analog was found to inhibit the Rho factor with an order of magnitude greater efficiency than the parent compound, demonstrating the potential of structure-based design to improve potency. acs.org